Tert-butyl 4-methylenepiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-methylidenepiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-9-5-7-12(8-6-9)10(13)14-11(2,3)4/h1,5-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTZMULNKGUIEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=C)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373553 | |

| Record name | tert-Butyl 4-methylidenepiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159635-49-1 | |

| Record name | tert-Butyl 4-methylidenepiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-4-Methylenepiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Tert-butyl 4-methylenepiperidine-1-carboxylate" properties and structure

An In-depth Technical Guide to Tert-butyl 4-methylenepiperidine-1-carboxylate

Introduction

This compound, also commonly known as 1-Boc-4-methylenepiperidine, is a heterocyclic organic compound featuring a piperidine ring functionalized with a methylene group and protected by a tert-butoxycarbonyl (Boc) group.[1][2] This molecule is a versatile and valuable building block in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development.[1] Its unique structural features, including the exocyclic double bond and the stable Boc protecting group, make it an ideal starting material for the synthesis of a wide array of complex piperidine derivatives.[1][3] These derivatives are integral components of numerous biologically active compounds and approved pharmaceutical agents.[1] This technical guide provides a comprehensive overview of the properties, structure, synthesis, and applications of this compound for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

The structure of this compound is characterized by a six-membered piperidine ring. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in peptide synthesis and organic chemistry that is stable under various reaction conditions but can be readily removed under acidic conditions.[1] A key feature is the exocyclic methylene group at the C4 position of the piperidine ring, which serves as a reactive handle for various chemical transformations.

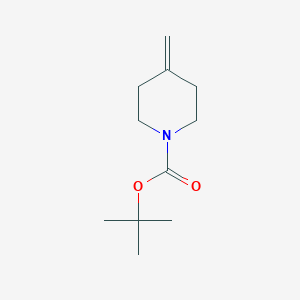

Caption: 2D representation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. This data is essential for handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 159635-49-1 | [1][4][5][6] |

| Molecular Formula | C₁₁H₁₉NO₂ | [1][2][4][6] |

| Molecular Weight | 197.27 g/mol | [2][4][6] |

| Appearance | Colorless to slightly yellow clear liquid | [1][4] |

| Boiling Point | 80 °C @ 1 mmHg | [1] |

| Density | 0.97 - 1 g/mL | [1][7] |

| Refractive Index (n20D) | 1.46 | [1] |

| Purity | ≥96% (GC) | [1][5] |

| Storage Temperature | 2 - 8 °C, under inert gas (Nitrogen or Argon) | [1][7] |

| pKa | -1.41 ± 0.20 (Predicted) | [7] |

| InChI Key | PDTZMULNKGUIEJ-UHFFFAOYSA-N | [5] |

Experimental Protocols

The reactivity of the exocyclic double bond and the utility of the Boc-protected nitrogen make this compound a staple in synthetic chemistry. Below is a representative experimental protocol for its synthesis.

Synthesis of this compound

A common method for synthesizing the title compound involves the base-mediated elimination of a suitable leaving group from the corresponding 4-substituted piperidine precursor. The following protocol is adapted from a patented procedure.[8]

Reaction Scheme:

-

tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate → this compound

Materials and Reagents:

-

tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate (starting material)

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen gas (for inert atmosphere)

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

Dissolve tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate (100 g, 340 mmol) in anhydrous DMF (500 mL) in a reaction flask at room temperature.[8]

-

Establish an inert atmosphere by purging the flask with nitrogen gas.[8]

-

Cool the solution to a temperature between 0-10 °C using an ice bath.[8]

-

Add potassium tert-butoxide (t-BuOK) (57.2 g, 510 mmol) to the cooled solution in portions, ensuring the temperature remains controlled.[8]

-

After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 1 hour.[8]

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the mixture to room temperature.[8]

-

Perform an aqueous workup by adding 1500 mL of water and extracting the product with ethyl acetate.

-

Wash the combined organic layers with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue via vacuum distillation or column chromatography to obtain pure this compound.

Spectroscopic Data (¹H-NMR):

-

¹H-NMR (CDCl₃, δ in ppm): 4.73 (2H, s), 3.41 (4H, t), 2.17 (4H, t), 1.46 (9H, s).[8]

Caption: Workflow for the synthesis of this compound.[8]

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself but rather a crucial intermediate. Its structural motifs are found in a variety of therapeutic agents.

Role as a Versatile Intermediate: The primary application lies in its use as a precursor for more complex molecules in drug discovery.[1] The exocyclic methylene group is particularly useful for various addition reactions, while the Boc-protected nitrogen allows for selective deprotection and further functionalization.

-

Synthesis of Piperidine Derivatives: It is a key starting material for creating substituted piperidines, a privileged scaffold in medicinal chemistry due to its favorable pharmacokinetic properties.[1]

-

Key Intermediate for Vandetanib: It is a documented intermediate in the synthesis of Vandetanib, a tyrosine kinase inhibitor used in the treatment of certain types of thyroid cancer.[3]

-

General Research Chemical: Its stability and reactivity profile make it a useful tool for developing novel compounds in pharmaceuticals and materials science.[1][9]

Caption: Synthetic utility of this compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed.

-

Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), be harmful if inhaled (H332), and may cause respiratory irritation (H335).[5]

-

Precautionary Measures: Use only in a well-ventilated area.[10] Wear protective gloves, clothing, and eye/face protection.[5][11] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5] Wash hands and any exposed skin thoroughly after handling.[10]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][10] Recommended storage is at 2-8 °C.[1]

Conclusion

This compound is a high-value chemical intermediate with significant applications in synthetic organic chemistry and pharmaceutical development. Its well-defined structure and predictable reactivity allow for the efficient construction of complex molecular architectures, particularly those containing the piperidine scaffold. The information provided in this guide offers a technical foundation for researchers and scientists to effectively utilize this compound in their research and development endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. manusaktteva.com [manusaktteva.com]

- 3. atlantis-press.com [atlantis-press.com]

- 4. 001chemical.com [001chemical.com]

- 5. This compound | 159635-49-1 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. This compound CAS#: 159635-49-1 [m.chemicalbook.com]

- 8. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. fishersci.com [fishersci.com]

- 11. kishida.co.jp [kishida.co.jp]

"Tert-butyl 4-methylenepiperidine-1-carboxylate" CAS number and specifications

An In-depth Technical Guide to Tert-butyl 4-methylenepiperidine-1-carboxylate

For researchers, scientists, and professionals in drug development, this compound is a key building block in synthetic organic chemistry. Its unique structure, featuring a protected piperidine ring and a reactive methylene group, makes it a valuable intermediate for creating complex molecular architectures, particularly in the synthesis of novel therapeutics. This guide provides a comprehensive overview of its technical specifications, experimental protocols for its synthesis and analysis, and its role as a versatile synthon in pharmaceutical research.

Core Specifications

This compound, also known by synonyms such as 1-Boc-4-methylenepiperidine and 4-Methylenepiperidine-1-carboxylic acid tert-butyl ester, is a widely used reagent in medicinal chemistry.[1] Its unique structure is instrumental in modifying drug candidates to enhance their efficacy and bioavailability.[1]

CAS Number: 159635-49-1[1][2][3][4]

The physical and chemical properties of this compound are summarized in the table below, compiled from various suppliers and databases.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₉NO₂ | [1][2][3] |

| Molecular Weight | 197.27 g/mol | [2][3] |

| Appearance | Colorless to slightly yellow clear liquid | [1] |

| Purity | ≥ 96% (GC) | [1] |

| Density | 0.97 - 1 g/mL | [1][5] |

| Boiling Point | 80 °C @ 1 mmHg | [1] |

| Refractive Index (n20D) | 1.460 - 1.467 | [1][5] |

| pKa (Predicted) | -1.41 ± 0.20 | [5] |

| Storage Conditions | 2 - 8 °C, under inert gas (Nitrogen or Argon) | [1][5] |

| InChI Key | PDTZMULNKGUIEJ-UHFFFAOYSA-N | [4] |

| Signal Word | Warning | [4] |

| Hazard Statements | H302, H315, H319, H332, H335 | [4] |

| Precautionary Statements | P261, P271, P280, P301, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352 | [4] |

Experimental Protocols

The following sections detail methodologies for the synthesis and characterization of this compound.

Synthesis Protocol: Elimination Reaction

A common method for the preparation of this compound involves an elimination reaction from a sulfonate-substituted precursor. The following protocol is adapted from patent literature.[6]

Materials:

-

Tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate

-

Potassium tert-butoxide (t-BuOK)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Nitrogen gas

Procedure:

-

Dissolve tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate (100g, 340 mmol) in DMF (500 mL) at room temperature under a nitrogen atmosphere.[6]

-

Cool the solution to a temperature range of 0-10 °C.[6]

-

Add potassium tert-butoxide (57.2g, 510 mmol) to the solution in portions, maintaining the temperature.[6]

-

After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 1 hour.[6]

-

Cool the mixture to room temperature and add 1500 mL of water.[6]

-

Extract the aqueous mixture with ethyl acetate (2 x 1000 mL).[6]

-

The combined organic layers contain the desired product, which can be purified further if necessary.

Caption: Synthetic workflow for this compound.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the synthesized compound can be confirmed by ¹H-NMR. The reported spectral data in CDCl₃ are: δ (ppm) 4.73 (2H, s), 3.41 (4H, t), 2.17 (4H, t), 1.46 (9H, s).[6]

-

Gas Chromatography (GC): Purity is typically assessed using gas chromatography, with specifications often requiring ≥ 96%.[1]

Role in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, it serves as a crucial intermediate, providing a Boc-protected piperidine scaffold. The exocyclic double bond offers a reactive handle for a variety of chemical transformations, such as hydroboration-oxidation, ozonolysis, or Michael additions, allowing for the introduction of diverse functional groups at the 4-position of the piperidine ring.

The Boc (tert-butoxycarbonyl) protecting group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal the secondary amine, which can then be further functionalized. This versatility makes the compound a valuable starting material for the synthesis of complex piperidine-containing molecules that are prevalent in many classes of drugs. A related compound, 1-Boc-4-AP, is a known intermediate in the synthesis of fentanyl and its analogues, highlighting the significance of this structural motif in medicinal chemistry.[7]

Caption: Role as a versatile building block in drug discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 001chemical.com [001chemical.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 159635-49-1 [sigmaaldrich.com]

- 5. This compound CAS#: 159635-49-1 [m.chemicalbook.com]

- 6. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 7. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of Tert-butyl 4-methylenepiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of Tert-butyl 4-methylenepiperidine-1-carboxylate (CAS No. 159635-49-1). This compound, with the molecular formula C₁₁H₁₉NO₂, is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Accurate spectroscopic analysis is crucial for confirming its identity, purity, and structure.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. This data is based on established principles of NMR, IR, and mass spectrometry.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.7 | s | 2H | =CH₂ |

| ~3.4 | t | 4H | -N-CH₂- |

| ~2.2 | t | 4H | =C-CH₂- |

| 1.45 | s | 9H | -C(CH₃)₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Chemical shifts are predicted based on analogous structures and standard chemical shift tables.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~154.7 | C=O (carbamate) |

| ~147.0 | =C |

| ~109.0 | =CH₂ |

| ~79.5 | -C(CH₃)₃ |

| ~44.0 | -N-CH₂- |

| ~35.0 | =C-CH₂- |

| ~28.4 | -C(CH₃)₃ |

Solvent: CDCl₃. Chemical shifts are predicted based on analogous structures and standard chemical shift tables.

Table 3: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~2975 | Strong | C-H stretch (alkane) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1420 | Medium | C-N stretch |

| ~1160 | Strong | C-O stretch |

Sample preparation: Neat liquid film on NaCl or KBr plates.

Table 4: Expected Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 197 | Moderate | [M]⁺ (Molecular Ion) |

| 141 | High | [M - C₄H₈]⁺ |

| 100 | Moderate | [M - C₄H₉O₂]⁺ |

| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation) |

Ionization method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule, providing detailed structural information.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

A sample of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is accurately weighed.

-

The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry NMR tube.

-

A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for referencing the chemical shifts to 0.00 ppm.

-

The NMR tube is capped and gently agitated to ensure complete dissolution of the sample.

Data Acquisition (¹H NMR):

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8 to 16 scans are usually sufficient for a concentrated sample.

-

Spectral Width: A spectral width of approximately 12-16 ppm is set.

Data Acquisition (¹³C NMR):

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and enhance signal-to-noise.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Spectral Width: A spectral width of approximately 200-220 ppm is set.

Data Processing:

-

The acquired Free Induction Decay (FID) is subjected to a Fourier transform.

-

Phase correction is applied to obtain an absorption spectrum.

-

Baseline correction is performed to ensure a flat baseline.

-

The spectrum is referenced to the internal standard (TMS) or the residual solvent peak.

-

Integration of the ¹H NMR signals is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

-

Since this compound is a liquid at room temperature, a thin film of the neat liquid is prepared.

-

A drop of the sample is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

A second salt plate is carefully placed on top to create a thin, uniform liquid film between the plates.

-

The assembled plates are mounted in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded to subtract the contributions from atmospheric water and carbon dioxide.

-

The sample is placed in the spectrometer, and the sample spectrum is acquired.

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Data Analysis:

-

The positions (wavenumber, cm⁻¹) and relative intensities of the absorption bands are identified.

-

These are then correlated with the characteristic vibrational frequencies of known functional groups to confirm the presence of the carbamate, alkene, and alkane moieties.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Instrumentation: A mass spectrometer, typically with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

Sample Introduction:

-

For a volatile liquid like this compound, a direct insertion probe or a gas chromatography (GC) inlet can be used.

-

A small amount of the sample is introduced into the high-vacuum source of the mass spectrometer.

Data Acquisition (Electron Ionization):

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize, primarily forming a molecular ion ([M]⁺), which is a radical cation.

-

The excess energy imparted to the molecular ion causes it to fragment into smaller, characteristic ions.

-

The ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

Data Analysis:

-

The mass spectrum is plotted as relative intensity versus m/z.

-

The peak with the highest m/z value generally corresponds to the molecular ion ([M]⁺), which confirms the molecular weight of the compound.

-

The fragmentation pattern provides a "fingerprint" of the molecule. The identification of key fragment ions, such as the loss of the tert-butyl group or parts of the piperidine ring, helps to confirm the structure.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

In-Depth Technical Guide: ¹H and ¹³C NMR of Tert-butyl 4-methylenepiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for the compound Tert-butyl 4-methylenepiperidine-1-carboxylate. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed spectral data, experimental protocols, and visualizations to aid in the characterization and utilization of this compound.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.73 | s | 2H | =CH₂ |

| 3.41 | t | 4H | N-CH₂ |

| 2.17 | t | 4H | C-CH₂-C |

| 1.46 | s | 9H | C(CH₃)₃ |

Solvent: CDCl₃

Table 2: ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 154.8 | C=O |

| 147.1 | =C |

| 106.5 | =CH₂ |

| 79.3 | O-C(CH₃)₃ |

| 44.5 | N-CH₂ |

| 35.8 | C-CH₂-C |

| 28.5 | C(CH₃)₃ |

Experimental Protocols

The following section details a general methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

-

Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual proton signal at 7.26 ppm and carbon signal at 77.16 ppm can be used for spectral referencing.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If any particulate matter remains, filter the solution through a small plug of cotton or glass wool into a clean NMR tube.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a standard 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Spectrometer and Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range of approximately -2 to 12 ppm is typically sufficient for most organic molecules.

-

Referencing: The residual CHCl₃ signal is set to 7.26 ppm.

¹³C NMR Acquisition:

-

Spectrometer Frequency: 100 MHz (for a 400 MHz ¹H spectrometer).

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range of 0 to 220 ppm is generally used to encompass the chemical shifts of most carbon environments in organic molecules.

-

Referencing: The CDCl₃ triplet is centered at 77.16 ppm.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the molecular structure of this compound and a typical experimental workflow for its NMR analysis.

An In-Depth Technical Guide to the Chemical Stability and Reactivity of Tert-butyl 4-methylenepiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability and reactivity of tert-butyl 4-methylenepiperidine-1-carboxylate, a versatile building block in modern organic synthesis and pharmaceutical development.[1] This document details the compound's stability profile under various conditions and explores its reactivity at its two primary functional groups: the N-Boc protecting group and the exocyclic double bond. Detailed experimental protocols for key transformations are provided, alongside visual diagrams of reaction pathways to facilitate a deeper understanding of its chemical behavior. This guide is intended to serve as a valuable resource for researchers utilizing this intermediate in the synthesis of complex molecules and novel therapeutic agents.

Chemical Identity and Physical Properties

This compound, also known as 1-Boc-4-methylenepiperidine, is a heterocyclic compound widely used as an intermediate in the synthesis of piperidine derivatives.[1] Its structure features a piperidine ring protected at the nitrogen atom with a tert-butyloxycarbonyl (Boc) group and an exocyclic methylene group at the 4-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 159635-49-1 | [2] |

| Molecular Formula | C₁₁H₁₉NO₂ | [2] |

| Molecular Weight | 197.27 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | Inferred from supplier data |

| Boiling Point | 80 °C at 1 mmHg | [3] |

| Density | ~1 g/mL | [3] |

| Refractive Index | ~1.4630 to 1.4670 | [3] |

| Storage Temperature | Room Temperature or 2-8°C | [3] |

Chemical Stability

Stability to Hydrolysis

-

Acidic Conditions: The N-Boc group is labile under acidic conditions. The rate of cleavage is dependent on the strength and concentration of the acid. Studies on other Boc-protected amines have shown a second-order dependence on the concentration of strong acids like HCl.[6][7][8][9][10] Trifluoroacetic acid (TFA) is also commonly used for Boc deprotection, often in a mixture with a solvent like dichloromethane (DCM).

-

Basic Conditions: The N-Boc group is generally stable to a wide range of basic conditions, making it a valuable protecting group in multi-step syntheses.

Thermal Stability

The piperidine ring is a stable saturated heterocyclic system. However, the N-Boc group can be removed thermally, typically at temperatures above 150°C.[11] The thermal degradation of N-Boc amines proceeds via fragmentation to the free amine, carbon dioxide, and isobutylene.[11] High temperatures may lead to side reactions, and the specific degradation profile for this compound under thermal stress has not been reported. Studies on the thermal degradation of piperazine and its analogs suggest that 6-membered rings like piperidine are relatively stable.

Photostability

Specific photostability studies on this compound are not available. However, molecules containing alkene functionalities can be susceptible to photodegradation.[12] It is recommended to store the compound protected from light, especially for long-term storage, to prevent potential polymerization or oxidation of the exocyclic double bond.

Table 2: Summary of Chemical Stability

| Condition | Stability | Notes |

| Strong Acid (e.g., HCl, TFA) | Labile | The N-Boc group is readily cleaved. |

| Weak Acid | Generally stable | Stability is pH and temperature dependent. |

| Strong Base (e.g., NaOH, KOH) | Stable | The N-Boc group and piperidine ring are robust. |

| Weak Base | Stable | |

| Elevated Temperature | Labile at high temperatures (>150°C) | Thermal deprotection of the N-Boc group can occur.[11] |

| Light (UV/Visible) | Potentially unstable | The exocyclic double bond may be susceptible to photodegradation.[12] |

| Common Oxidizing Agents | Reactive | The exocyclic double bond is susceptible to oxidation. |

| Common Reducing Agents | Reactive | The exocyclic double bond can be hydrogenated. |

Chemical Reactivity and Key Transformations

The reactivity of this compound is centered around the N-Boc group and the exocyclic double bond. These functional groups allow for a variety of chemical transformations, making it a versatile synthetic intermediate.

Reactions at the N-Boc Group (Deprotection)

The removal of the Boc protecting group is a common transformation to liberate the secondary amine of the piperidine ring.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound CAS#: 159635-49-1 [m.chemicalbook.com]

- 4. ijisrt.com [ijisrt.com]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. Collection - Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - The Journal of Organic Chemistry - Figshare [figshare.com]

- 7. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | CoLab [colab.ws]

- 11. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 12. medcraveonline.com [medcraveonline.com]

The 4-Methylenepiperidine Scaffold: A Technical Guide to a Privileged Core in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-methylenepiperidine moiety is a prominent structural motif in medicinal chemistry, recognized for its versatile applications in the design of therapeutic agents. As a saturated heterocycle, the piperidine ring offers a three-dimensional scaffold that can be strategically functionalized to interact with a wide array of biological targets. The introduction of an exocyclic methylene group at the 4-position imparts unique conformational and electronic properties, rendering it a valuable building block in modern drug discovery. This technical guide provides an in-depth overview of the key features of the 4-methylenepiperidine scaffold, including its synthesis, reactivity, biological applications with a focus on quantitative structure-activity relationships (SAR), and its role in modulating key signaling pathways. Detailed experimental protocols for its synthesis and biological evaluation are also presented to facilitate its practical application in the research and development of novel therapeutics.

Synthesis and Reactivity

The synthesis of the 4-methylenepiperidine core is most commonly achieved through the Wittig reaction, utilizing a protected 4-piperidone as the starting material.[1][2][3][4][5][6][7] This method involves the reaction of the ketone with a phosphorus ylide, typically generated from methyltriphenylphosphonium bromide, to form the exocyclic double bond. Subsequent deprotection under acidic conditions yields the desired 4-methylenepiperidine, often as a hydrochloride salt.[1][2]

Alternative synthetic routes have also been developed to address challenges associated with large-scale production and the use of hazardous reagents. These methods aim to improve yield, purity, and safety, making the scaffold more accessible for industrial applications.

The exocyclic double bond of the 4-methylenepiperidine scaffold is a key site for further chemical modifications, allowing for the introduction of diverse functional groups to explore chemical space and optimize pharmacological properties.

Key Biological Applications and Structure-Activity Relationships

The 4-methylenepiperidine scaffold is a constituent of numerous bioactive molecules with a wide range of therapeutic applications. Its utility has been demonstrated in the development of agents targeting infectious diseases, cancer, and inflammatory conditions.

Antimycobacterial Activity: MenA Inhibition

A significant application of the 4-methylenepiperidine scaffold is in the development of inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis. The following table summarizes the in vitro activity of a series of 4-methylenepiperidine derivatives as MenA inhibitors.

| Compound ID | Structure | MenA IC50 (µM) | M. tuberculosis GIC50 (µM) |

| 9 | 4-fluoro substituted | 33 ± 5 | 14 ± 1 |

| 11 | 4-chloro/4-bromophenyl substituted | Not specified | Not specified |

| 14 | meta-halogen substituted | Not specified | Not specified |

Data sourced from a study on piperidine derivatives as MenA inhibitors.

The structure-activity relationship studies reveal that substitution on the aromatic rings connected to the core scaffold significantly influences both enzyme inhibition and whole-cell activity. For instance, para-substituted halogenated analogs generally exhibit improved potency compared to the unsubstituted parent compounds.

Antifungal Activity

Derivatives of 4-aminopiperidine, which can be synthesized from 4-piperidone precursors, have shown promising antifungal activity. The table below presents the Minimum Inhibitory Concentration (MIC) values for representative compounds against various fungal pathogens.

| Compound ID | Fungal Species | MIC Range (µg/mL) |

| 2b | Candida spp. | 1–4 |

| Aspergillus spp. | 1–8 | |

| 3b | Candida spp. | 1–4 |

| Aspergillus spp. | 1–8 |

Data from a study on 4-aminopiperidines as antifungal agents targeting ergosterol biosynthesis.[8] MIC values represent MIC90 for molds and MIC80 for yeasts.[8]

These compounds demonstrate broad-spectrum antifungal activity, with potency comparable to or exceeding that of established antifungal agents in some cases.[8]

Anticancer and Anti-Inflammatory Properties

The 4-methylenepiperidine scaffold has also been incorporated into curcumin mimics, which have been investigated for their antioxidant and anti-inflammatory properties.[2] Furthermore, piperidine derivatives have been shown to exhibit anticancer activity by targeting various signaling pathways. For example, a novel piperidine derivative, DTPEP, has been identified as a dual-acting anti-breast cancer agent that targets both estrogen receptor-positive and -negative breast cancer cells.[9]

Mechanism of Action: Modulation of Signaling Pathways

A key mechanism through which piperidine-containing compounds exert their anticancer effects is the modulation of critical intracellular signaling pathways, such as the PI3K/Akt pathway.[9][10][11][12] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.

The piperidine derivative DTPEP has been shown to downregulate the expression of key components of the PI3K/Akt and PKCα signaling pathways in both ER-positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cells.[9] This disruption of pro-survival signaling leads to the induction of apoptosis.[9]

Below is a diagram illustrating the PI3K/Akt signaling pathway and the inhibitory action of a piperidine derivative.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. benchchem.com [benchchem.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. atc.io [atc.io]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds [mdpi.com]

Role of the Boc protecting group in piperidine synthesis

An In-depth Technical Guide on the Core Role of the Boc Protecting Group in Piperidine Synthesis

For: Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, making the development of efficient and selective synthetic methodologies a critical focus in medicinal chemistry and drug development.[1] The synthesis of complex piperidine derivatives often necessitates the temporary masking of the reactive secondary amine to prevent unwanted side reactions and to direct reactivity to other parts of the molecule. Among the arsenal of amine-protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a workhorse due to its unique combination of stability, ease of introduction, and facile, selective removal.[2]

This technical guide provides a comprehensive overview of the role of the Boc protecting group in piperidine synthesis. It details the advantages of its use, presents common experimental protocols for its installation and cleavage, and summarizes quantitative data to inform synthetic strategy.

The Strategic Advantage of the Boc Group

The efficacy of a protecting group is determined by its ability to be introduced in high yield, its stability under a range of reaction conditions, and its selective removal without affecting other functional groups. The Boc group excels in these areas, offering significant advantages in multi-step syntheses.[2]

-

Broad Stability: The N-Boc group is exceptionally stable towards most nucleophiles, bases, and reductive conditions, such as catalytic hydrogenation.[2] This robustness allows for extensive chemical modifications on the piperidine ring or its substituents without risking premature deprotection.

-

Acid Lability: The defining feature of the Boc group is its susceptibility to cleavage under acidic conditions.[3] This is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[4] The mechanism involves the formation of a stable tert-butyl cation, which facilitates the reaction.[5]

-

Orthogonality: The acid-labile nature of the Boc group makes it orthogonal to other common amine protecting groups like the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile carboxybenzyl (Cbz) group. This orthogonality is fundamental in complex syntheses, enabling the selective deprotection of one amine in the presence of others.[2][3]

Visualization of Key Synthetic Processes

General Workflow of Piperidine Synthesis Using Boc Protection

The following diagram illustrates a typical synthetic sequence involving the protection of a piperidine nitrogen with a Boc group, subsequent functionalization, and final deprotection to yield the desired product.

Caption: General workflow for piperidine functionalization.

Mechanism of N-Boc Protection

The protection of the piperidine nitrogen is typically achieved via nucleophilic acyl substitution on di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).

Caption: Mechanism of piperidine N-Boc protection.

Mechanism of Acid-Catalyzed N-Boc Deprotection

The removal of the Boc group is an acid-catalyzed elimination reaction that proceeds through a stable carbocation intermediate.

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Orthogonal Protection Strategies

The unique cleavage condition of the Boc group allows for its use in concert with other protecting groups in an orthogonal strategy.

Caption: Orthogonality of common amine protecting groups.

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and deprotection reactions is crucial for the overall yield of a synthetic sequence. The following tables summarize typical reaction conditions and reported yields.

Table 1: Comparison of N-Boc Protection Methods for Piperidines

| Reagent | Base | Solvent | Temperature | Time | Typical Yield | Reference |

| (Boc)₂O | Triethylamine (TEA), DMAP (cat.) | Dichloromethane (DCM) | 0 °C to RT | 12 h | 92% | |

| (Boc)₂O | None | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | RT | 1-2 h | >90% | [6] |

| (Boc)₂O | Iodine (cat.) | Solvent-free | RT | 15-30 min | 94-98% | [6] |

| (Boc)₂O | Perchloric acid on silica gel (cat.) | Solvent-free | RT | 1-1.5 h | >95% | [6] |

Table 2: Comparison of N-Boc Deprotection Methods for Piperidines

| Reagent | Solvent | Temperature | Time | Typical Yield | Reference |

| Trifluoroacetic Acid (TFA) (5-10 equiv) | Dichloromethane (DCM) | 0 °C to RT | 1-4 h | High | [4] |

| 4M Hydrogen Chloride (HCl) | 1,4-Dioxane | RT | 1-3 h | High | [4][7] |

| Dawson Heteropolyacid (10% w/w) | Dichloromethane (DCM) | RT | 15-30 min | 90-95% | [8] |

| Thermal (Continuous Flow) | Acetonitrile | 230 °C | 45 min | ~90% | [9] |

Experimental Protocols

Detailed and reliable experimental procedures are essential for reproducibility. The following sections provide step-by-step protocols for the protection and deprotection of the piperidine nitrogen.

Protocol 1: N-Boc Protection of a Piperidine Derivative[6]

This protocol is adapted from the synthesis of (S)-Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate, which can be generalized for other piperidine precursors.

Materials:

-

Piperidine starting material (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equiv)

-

Triethylamine (TEA) (4.0 equiv)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the piperidine starting material (1.0 equiv) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

To the stirred solution, add triethylamine (4.0 equiv), followed by di-tert-butyl dicarbonate (1.5 equiv).

-

Add a catalytic amount of DMAP.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected piperidine.

-

If necessary, purify the product by flash column chromatography on silica gel.

Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in DCM[4]

This is a standard and highly effective method for Boc group removal.

Materials:

-

N-Boc protected piperidine (1.0 equiv)

-

Trifluoroacetic acid (TFA) (5-10 equiv)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

Dissolve the N-Boc protected piperidine (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (5-10 equiv) to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

-

Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic (pH > 8).

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to yield the deprotected piperidine.

Protocol 3: N-Boc Deprotection using HCl in 1,4-Dioxane[4]

This method is an excellent alternative to TFA and often yields the hydrochloride salt of the amine, which can be advantageous for purification and storage.

Materials:

-

N-Boc protected piperidine (1.0 equiv)

-

4M HCl in 1,4-dioxane solution (3-5 equiv)

-

Diethyl ether (for precipitation)

Procedure:

-

Dissolve the N-Boc protected piperidine (1.0 equiv) in a minimal amount of a suitable solvent like methanol or 1,4-dioxane.

-

Add the 4M HCl in 1,4-dioxane solution (3-5 equiv) to the stirred solution at room temperature.

-

Stir the reaction for 1-3 hours. Often, the hydrochloride salt of the deprotected piperidine will precipitate out of the solution.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the product can be isolated by removing the solvent under reduced pressure.

-

Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration. The resulting solid is the hydrochloride salt of the piperidine derivative.

Conclusion

The tert-butoxycarbonyl (Boc) protecting group is an indispensable tool in modern organic synthesis, particularly for the construction of complex piperidine-containing molecules. Its robust nature, coupled with its selective removal under acidic conditions, provides a reliable and versatile strategy for masking the piperidine nitrogen. A thorough understanding of the principles, quantitative metrics, and experimental protocols associated with the Boc group, as detailed in this guide, is crucial for researchers aiming to design and execute efficient and successful synthetic routes in drug discovery and development.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. jgtps.com [jgtps.com]

- 8. scispace.com [scispace.com]

- 9. pubs.acs.org [pubs.acs.org]

Commercial Availability and Synthetic Utility of Tert-butyl 4-methylenepiperidine-1-carboxylate: A Technical Guide for Researchers

Introduction: Tert-butyl 4-methylenepiperidine-1-carboxylate, also known by other names such as 1-Boc-4-methylenepiperidine, is a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its unique structural features, including a protected piperidine ring and a reactive exocyclic double bond, make it a valuable precursor for the synthesis of a wide range of complex molecules, particularly spiropiperidines and other derivatives with potential therapeutic applications. This technical guide provides an in-depth overview of the commercial availability of this compound, detailed experimental protocols for its synthesis, and its application in the development of bioactive molecules.

Commercial Availability

This compound (CAS No. 159635-49-1) is readily available from a variety of commercial suppliers. The compound is typically offered in various quantities with purity levels suitable for research and development purposes. Below is a summary of representative suppliers and their product offerings.

| Supplier | Catalog Number (Example) | Purity | Available Quantities | Price (USD, Example) |

| Sigma-Aldrich | SY3397819311 | 97% | 5 g, 25 g, 50 g | $16.10 (5 g), $17.25 (25 g), $34.50 (50 g)[1] |

| Chem-Impex | 43449 | ≥ 96% (GC) | Inquire for details | Inquire for details[2] |

| Pharmaffiliates | PA 27 0020871 | High Purity | Inquire for details | Inquire for details[3] |

| BLD Pharm | BL3H1F1CB8AC | ≥ 97% | Inquire for details | Inquire for details[4] |

| Ambeed | A194581 | 98% | Inquire for details | Inquire for details |

| Tokyo Chemical Industry (TCI) | - | ≥ 96.0% | Inquire for details | Inquire for details |

| Universal Biologicals | CS-W002803-25g | Not Specified | 25 g | £50.00[5] |

Physicochemical and Safety Data

Molecular Formula: C₁₁H₁₉NO₂[2] Molecular Weight: 197.28 g/mol [2] Appearance: Colorless to light yellow clear liquid[2] Boiling Point: 80 °C at 1 mmHg[2] Density: 0.97 g/cm³[2] Storage: 2-8°C, hygroscopic, under inert atmosphere.[3]

Safety Information: The compound is classified as a warning-level hazard. Safety precautions should be taken when handling this chemical. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the respective suppliers.

Experimental Protocols

The synthesis of this compound is most commonly achieved through two primary routes: the Wittig reaction starting from N-Boc-4-piperidone or an elimination reaction from a mesylate precursor.

Protocol 1: Synthesis via Wittig Reaction

This protocol describes the synthesis of this compound from the commercially available N-Boc-4-piperidone using a Wittig reagent.

Materials:

-

N-Boc-4-piperidone

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous diethyl ether

-

Hexane

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous diethyl ether, add potassium tert-butoxide (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

-

Stir the resulting yellow suspension at room temperature for 1 hour.

-

Cool the mixture to 0 °C and add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous diethyl ether dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound as a colorless oil.

Protocol 2: Synthesis via Elimination Reaction

This protocol details the synthesis from tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate through a mesylate intermediate followed by elimination.

Materials:

-

Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Potassium tert-butoxide (KOtBu)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

Step 1: Mesylation

-

Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane at 0 °C.

-

Add methanesulfonyl chloride (1.1 equivalents) dropwise to the solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate, which can be used in the next step without further purification.

Step 2: Elimination

-

Dissolve the crude mesylate from the previous step in DMF.

-

Add potassium tert-butoxide (1.5 equivalents) portion-wise at 0 °C.

-

Warm the reaction mixture to 50-60 °C and stir for 1 hour.

-

Cool the mixture to room temperature and add water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a key intermediate in the synthesis of various biologically active molecules. Its exocyclic double bond is particularly useful for introducing further functionality through reactions such as hydroboration, epoxidation, and cycloaddition.

Application Example: Synthesis of Monoacylglycerol Lipase (MAGL) Inhibitors

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL is a promising therapeutic strategy for the treatment of neurodegenerative diseases, inflammation, and cancer.[6] this compound has been utilized in the synthesis of potent and reversible MAGL inhibitors.[6]

The synthetic workflow involves an initial hydroboration of this compound, followed by a Suzuki coupling and subsequent deprotection and amidation steps to yield the final inhibitor.

References

An In-depth Technical Guide to N-Boc Protected Piperidine Derivatives for Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products, prized for its conformational flexibility and ability to engage in crucial intermolecular interactions. The strategic use of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, forming N-Boc protected piperidine derivatives, has become a cornerstone of modern medicinal chemistry. This protecting group offers stability across a wide range of reaction conditions while being readily removable under mild acidic conditions, thus enabling controlled and regioselective functionalization of the piperidine ring. This technical guide provides a comprehensive overview of the synthesis, applications, and key experimental protocols for N-Boc protected piperidine derivatives, tailored for researchers and professionals in drug development.

Synthesis of N-Boc Protected Piperidine Derivatives

The synthesis of N-Boc protected piperidine derivatives can be broadly categorized into two main approaches: the direct N-Boc protection of a pre-existing piperidine ring and the construction of the piperidine ring with the N-Boc group already in place.

1. Direct N-Boc Protection:

This is the most common and straightforward method, typically involving the reaction of a piperidine derivative with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

General Reaction Scheme:

Methodological & Application

Synthesis of tert-butyl 4-methylenepiperidine-1-carboxylate from N-Boc-4-piperidone: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of tert-butyl 4-methylenepiperidine-1-carboxylate, a valuable building block in medicinal chemistry, starting from the readily available N-Boc-4-piperidone. The primary focus is on the widely employed Wittig reaction, for which a detailed experimental protocol is provided. Alternative olefination methodologies, such as the Tebbe and Petasis reactions, are also discussed, and a comparative summary of these methods is presented. This application note is intended to be a practical resource for chemists in research and development, offering clear, actionable protocols and relevant comparative data to aid in the selection of the most suitable synthetic route.

Introduction

The 4-methylenepiperidine moiety is a key structural motif found in a variety of biologically active molecules and serves as a versatile intermediate in the synthesis of complex pharmaceutical agents. The introduction of an exocyclic double bond onto the piperidine ring can significantly influence the conformational properties and biological activity of a molecule. The protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group provides a stable, yet readily cleavable, intermediate, this compound, which is amenable to a wide range of further chemical transformations.

The most common and direct method for the conversion of N-Boc-4-piperidone to its methylene derivative is the Wittig reaction.[1] This reaction utilizes a phosphorus ylide, typically generated in situ from a phosphonium salt and a strong base, to convert a ketone into an alkene. For the methylenation of N-Boc-4-piperidone, methyltriphenylphosphonium bromide in the presence of a strong base like potassium tert-butoxide is the reagent of choice.

While the Wittig reaction is robust and widely applicable, other olefination methods can also be employed. The Tebbe olefination, using the Tebbe reagent, and the Petasis olefination, using the Petasis reagent (dimethyltitanocene), are notable alternatives, particularly for sensitive substrates or when the Wittig reaction proves inefficient. These methods often offer different reactivity profiles and may be advantageous in specific synthetic contexts.

This application note will provide a detailed, step-by-step protocol for the synthesis of this compound via the Wittig reaction. A comparative overview of the Wittig, Tebbe, and Petasis reactions for this transformation is also presented to facilitate methodological selection.

Comparison of Olefination Methods

The choice of olefination method can impact the yield, purity, and scalability of the synthesis. The following table summarizes the key features of the Wittig, Tebbe, and Petasis reactions for the methylenation of N-Boc-4-piperidone.

| Feature | Wittig Reaction | Tebbe Olefination | Petasis Olefination |

| Reagent | Methyltriphenylphosphonium ylide | Tebbe Reagent (μ-chloro-bis(cyclopentadienyl)-(dimethylaluminum)-titanium) | Petasis Reagent (Bis(cyclopentadienyl)dimethyltitanium) |

| Precursor | Methyltriphenylphosphonium bromide | Commercially available or prepared in situ | Commercially available or prepared in situ |

| Base | Strong base required (e.g., n-BuLi, t-BuOK) | Not required | Not required |

| Reaction Temp. | -78 °C to reflux | -40 °C to room temperature | 60-80 °C |

| Typical Yield | Good to excellent (Reported up to 86% for similar substrates)[1] | Good to excellent | Good to excellent |

| Advantages | Well-established, readily available reagents, scalable. | High reactivity, good for sterically hindered ketones. | Milder than Tebbe, tolerates more functional groups. |

| Disadvantages | By-product (triphenylphosphine oxide) can complicate purification. | Air and moisture sensitive reagent, requires careful handling. | Higher reaction temperatures, reagent can be expensive. |

Experimental Protocol: Wittig Reaction

This protocol details the synthesis of this compound from N-Boc-4-piperidone using the Wittig reaction.

Materials

-

N-Boc-4-piperidone

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure

Part 1: Ylide Formation

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.2-1.5 equivalents relative to N-Boc-4-piperidone).

-

Add anhydrous diethyl ether or THF to the flask to create a suspension.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add potassium tert-butoxide (1.1-1.4 equivalents) portion-wise to the stirred suspension. The formation of a yellow-orange color indicates the generation of the ylide.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours.

Part 2: Wittig Reaction

-

In a separate flame-dried flask, dissolve N-Boc-4-piperidone (1.0 equivalent) in a minimal amount of anhydrous diethyl ether or THF.

-

Cool the ylide solution back down to 0 °C.

-

Slowly add the solution of N-Boc-4-piperidone to the ylide suspension via a dropping funnel or syringe.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Part 3: Work-up and Purification

-

Upon completion of the reaction, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product will be a mixture of the desired product and triphenylphosphine oxide. The triphenylphosphine oxide can be partially removed by trituration with a non-polar solvent like hexane and filtration.

-

Further purify the product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless oil.

Visualizing the Workflow and Reaction

The following diagrams illustrate the overall synthetic workflow and the core chemical transformation.

Caption: Synthetic workflow for the preparation of this compound.

Caption: The Wittig reaction for the synthesis of the target compound.

Conclusion

The Wittig reaction provides a reliable and efficient method for the synthesis of this compound from N-Boc-4-piperidone. The provided protocol, based on established literature procedures, offers a clear and reproducible guide for researchers. While alternative olefination methods exist and may be suitable for specific applications, the Wittig reaction remains a primary choice due to its scalability and the ready availability of the necessary reagents. Careful execution of the reaction and purification steps will ensure a high yield of the desired product, a key intermediate for the development of novel therapeutics.

References

Application Notes and Protocols: Synthesis of Tert-butyl 4-methylenepiperidine-1-carboxylate via Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of tert-butyl 4-methylenepiperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the Wittig reaction, a widely utilized method for the olefination of ketones. The protocol outlines the reaction of N-Boc-4-piperidone with a phosphorus ylide generated in situ from methyltriphenylphosphonium bromide and a strong base. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers.

Introduction

The Wittig reaction is a Nobel Prize-winning chemical reaction that converts a ketone or aldehyde to an alkene by reaction with a phosphonium ylide (Wittig reagent).[1][2] This method is highly reliable for the formation of carbon-carbon double bonds with good control over the location of the new double bond.[3] In this protocol, the Wittig reaction is employed to synthesize this compound from the commercially available tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone). The resulting exocyclic methylene piperidine derivative is a key intermediate in the synthesis of various biologically active molecules. The reaction proceeds by the nucleophilic addition of the phosphorus ylide to the ketone, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide as a byproduct.[1][4]

Experimental Protocol

This protocol is adapted from established procedures for the Wittig olefination of N-Boc-4-piperidone.[5]

Materials:

-

N-Boc-4-piperidone

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide (t-BuOK)

-

Toluene

-

Ethyl acetate

-

Water

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Three-necked flask

-

Magnetic stirrer

-

Nitrogen inlet

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Wittig Reagent (Phosphorus Ylide):

-

To a dry three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and reflux condenser, add methyltriphenylphosphonium bromide (1.32 mol) and toluene (1600 mL).[5]

-

Stir the suspension under a nitrogen atmosphere.

-

Carefully add potassium tert-butoxide (t-BuOK) portion-wise to the suspension at room temperature. The mixture will typically turn a characteristic yellow or orange color, indicating the formation of the ylide.

-

Stir the mixture for 1-2 hours at room temperature to ensure complete formation of the ylide.[6]

-

-

Wittig Reaction:

-

Dissolve N-Boc-4-piperidone in toluene in a separate flask.

-

Slowly add the solution of N-Boc-4-piperidone to the ylide suspension at room temperature.

-

After the addition is complete, heat the reaction mixture to a specified temperature (e.g., 50-60 °C) and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

-

-

Work-up and Purification:

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 2 x 1000 mL).[5]

-

Combine the organic layers and wash with saturated brine solution (500 mL).[5]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.[5]

-

The crude product can be purified by flash column chromatography on silica gel to remove the triphenylphosphine oxide byproduct and other impurities.

-

Data Presentation

| Parameter | Value | Reference |

| Starting Material | N-tert-butoxycarbonyl-piperidone | [5] |

| Reagents | Methyltriphenylphosphonium bromide, Potassium tert-butoxide | [5] |

| Solvent | Toluene | [5] |

| Reaction Temperature | 50-60 °C | [5] |

| Yield | 86% (crude) | [5] |

| Physical Form | Pale yellow oil | [5] |

| Molecular Formula | C11H19NO2 | [7] |

| Molecular Weight | 197.27 g/mol | [7] |

| ¹H-NMR (CDCl₃, δ ppm) | 4.73 (2H, s), 3.41 (4H, t), 2.17 (4H, t), 1.46 (9H, s) | [5] |

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Potassium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle it in a dry, inert atmosphere.

-

Toluene and ethyl acetate are flammable solvents. Work in a well-ventilated fume hood away from ignition sources.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

- 7. 001chemical.com [001chemical.com]

Application Notes and Protocols: Large-Scale Synthesis of Tert-butyl 4-methylenepiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-methylenepiperidine-1-carboxylate is a key building block in the synthesis of various pharmaceutical compounds and active pharmaceutical ingredients (APIs). Its piperidine core with an exocyclic double bond makes it a valuable intermediate for introducing the 4-methylenepiperidine motif, which is present in a range of biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for further synthetic transformations. The increasing demand for pharmaceuticals containing this scaffold necessitates robust and scalable synthetic routes.

This document provides detailed application notes and protocols for the large-scale synthesis of this compound, targeting researchers, scientists, and drug development professionals. Two primary synthetic strategies are presented: the widely utilized Wittig reaction and a more cost-effective alternative suitable for industrial production. Quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.

Synthetic Strategies Overview

Two main routes for the large-scale synthesis of this compound are discussed:

-

Route 1: Wittig Reaction of N-Boc-4-piperidone. This is the most direct and commonly reported method. It offers high yields but can be costly for large-scale production due to the price of the starting material, N-Boc-4-piperidone.

-

Route 2: Multi-step Synthesis from N-methyl-4-piperidone. This alternative route, adapted from patent literature, presents a more economical approach for industrial-scale manufacturing by starting with the less expensive N-methyl-4-piperidone.

The choice of synthetic route will depend on factors such as the scale of production, cost of raw materials, and available equipment.

Data Presentation

Table 1: Comparison of Key Parameters for Synthetic Routes

| Parameter | Route 1: Wittig Reaction | Route 2: From N-methyl-4-piperidone |

| Starting Material | N-Boc-4-piperidone | N-methyl-4-piperidone |

| Key Reagents | Methyltriphenylphosphonium bromide, Potassium tert-butoxide | Methyltriphenylphosphonium bromide, Potassium tert-butoxide, 1-Chloroethyl chloroformate, Di-tert-butyl dicarbonate |

| Number of Steps | 1 | 4 |

| Overall Yield | ~82-99% | ~60-70% (calculated from patent examples) |

| Key Advantages | High yield, direct route | Low cost of starting material, suitable for industrial scale |

| Key Disadvantages | High cost of N-Boc-4-piperidone, triphenylphosphine oxide byproduct | Multi-step process, use of hazardous reagents |

Table 2: Reagent Quantities and Yields for a Representative Batch Size

| Route | Step | Starting Material | Key Reagents | Product | Yield |

| 1 | Wittig Reaction | N-Boc-4-piperidone (20 g, 100 mmol) | Methyltriphenylphosphonium bromide (53.82 g, 150 mmol), Potassium tert-butoxide (15.78 g, 140 mmol) | This compound | ~82% (16.2 g) |

| 2 | 1. Wittig Reaction | N-methyl-4-piperidone (100 g, 0.884 mol) | Methyltriphenylphosphonium bromide (472 g, 1.32 mol), Potassium tert-butoxide (148 g, 1.32 mol) | N-methyl-4-methylenepiperidine | ~85% (as HCl salt) |

| 2 | 2. Demethylation | N-methyl-4-methylenepiperidine HCl (40 g, 271 mmol) | 1-Chloroethyl chloroformate (15.4 g, 107.7 mmol) | 4-methylenepiperidine HCl | ~81% |

| 2 | 3. Hydrolysis & Boc Protection | 4-methylenepiperidine HCl | Di-tert-butyl dicarbonate, Base | This compound | ~90% (estimated) |

Experimental Protocols

Safety Precautions: All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, and consult the relevant Safety Data Sheets (SDS) before use. Potassium tert-butoxide is highly reactive and moisture-sensitive. 1-Chloroethyl chloroformate is toxic and corrosive.

Route 1: Wittig Reaction of N-Boc-4-piperidone

This protocol is a direct, one-step synthesis suitable for laboratory and pilot scales.

Diagram of the Synthetic Pathway

Caption: Synthetic pathway for Route 1.

Materials and Reagents

-

N-Boc-4-piperidone

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide

-